Ethyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
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Overview
Description
Ethyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with a cyclohexylcarbamothioyl group. The presence of multiple functional groups in its structure makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the cyclohexylcarbamothioyl group: This step involves the reaction of the tetrahydroisoquinoline derivative with cyclohexyl isothiocyanate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
- Ethyl 4-methoxybenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexylcarbamothioyl group and the tetrahydroisoquinoline moiety distinguishes it from simpler esters like ethyl 4-methoxybenzoate, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C28H36N2O5S |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
ethyl 4-[[2-(cyclohexylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H36N2O5S/c1-4-34-27(31)19-10-12-22(13-11-19)35-18-24-23-17-26(33-3)25(32-2)16-20(23)14-15-30(24)28(36)29-21-8-6-5-7-9-21/h10-13,16-17,21,24H,4-9,14-15,18H2,1-3H3,(H,29,36) |
InChI Key |
HOCYMCUNFAGEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4CCCCC4)OC)OC |
Origin of Product |
United States |
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